Quetiapine-d8 Fumarate
Quetiapine-d8 Fumarate
Brand Name:
Vulcanchem
CAS No.:
1185247-12-4
VCID:
VC0020300
InChI:
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2;
SMILES:
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Molecular Formula:
C25H29N3O6S
Molecular Weight:
507.631
Quetiapine-d8 Fumarate
CAS No.: 1185247-12-4
Reference Standards
VCID: VC0020300
Molecular Formula: C25H29N3O6S
Molecular Weight: 507.631
CAS No. | 1185247-12-4 |
---|---|
Product Name | Quetiapine-d8 Fumarate |
Molecular Formula | C25H29N3O6S |
Molecular Weight | 507.631 |
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Standard InChIKey | VRHJBWUIWQOFLF-SMODUGIXSA-N |
SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Synonyms | 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-d8)ethoxy]ethanol_x000B_(2E)-2-Butenedioate; |
PubChem Compound | 45359087 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume